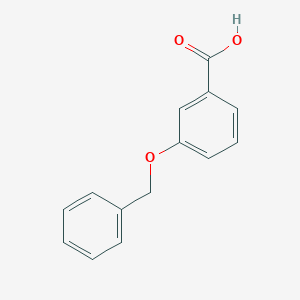

3-(Benzyloxy)benzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211422. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISXCTKEQYOZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309240 | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69026-14-8 | |

| Record name | 69026-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of 3-(Benzyloxy)benzoic acid, a key organic intermediate. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific understanding.

Core Properties and Data

This compound is an aromatic carboxylic acid characterized by a benzoic acid structure with a benzyloxy group substituted at the meta (3-) position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 69026-14-8 | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 133-137 °C | [1] |

| Boiling Point | 408.8 °C at 760 mmHg | [2] |

| Density | 1.222 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide | [2] |

Spectroscopic and Analytical Data

Key analytical identifiers for this compound are provided in the following table.

| Identifier | Value | Reference(s) |

| SMILES String | OC(=O)c1cccc(OCc2ccccc2)c1 | [1] |

| InChI | 1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | [1] |

| InChIKey | CISXCTKEQYOZAM-UHFFFAOYSA-N | [1] |

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory application.

Synthesis: Williamson Ether Synthesis

A common and reliable method for synthesizing this compound is via a Williamson ether synthesis, where the hydroxyl group of a 3-hydroxybenzoic acid precursor is benzylated.

Materials:

-

3-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF or acetone, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Analytical Methods

A variety of analytical techniques can be employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Principle: A reverse-phase HPLC method is typically used to separate the compound from impurities.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV-Vis detector at a wavelength such as 235 nm.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid groups, as well as aromatic C-H stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Mechanism of Action

While specific in-depth studies on the biological activity of this compound are limited in publicly available literature, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects, notably antimicrobial and anti-inflammatory properties.[4][5][6]

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[4] Their mechanism of action is generally attributed to their ability to disrupt microbial cellular integrity and function.

Mechanism of Action:

-

Cellular Penetration: The lipophilic nature of the un-dissociated acid allows it to easily penetrate the cell membrane of microorganisms like bacteria and fungi.[4]

-

Intracellular pH Disruption: Once inside the cell, which typically has a neutral or slightly alkaline pH, the benzoic acid molecule dissociates, releasing a proton (H⁺). This leads to the acidification of the cytoplasm.[4][7]

-

Metabolic Inhibition: The resulting drop in intracellular pH inhibits key metabolic enzymes, particularly those involved in glycolysis (e.g., phosphofructokinase) and energy production. This disruption of cellular respiration and amino acid absorption ultimately leads to the cessation of growth or cell death.[4][7]

Potential Anti-inflammatory Activity

Derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Other benzoic acid derivatives have also been investigated for anti-inflammatory properties.[5] The mechanisms often involve the inhibition of key inflammatory pathways.

-

COX Inhibition: Many anti-inflammatory benzoic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[8]

-

NF-κB Pathway: Some related compounds have been shown to inhibit the lipopolysaccharide (LPS)-activated NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines.

Given its structure, this compound is a candidate for investigation into similar anti-inflammatory activities, though specific data is required to confirm this potential.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Standard organic chemistry protocols for its synthesis and purification are robust and accessible. While direct biological data on this specific molecule is not extensive, its structural relationship to other bioactive benzoic acids suggests potential applications in the development of new antimicrobial and anti-inflammatory agents. This guide serves as a foundational resource for professionals engaged in research and development who may utilize this compound in their work. Further investigation into its specific pharmacological profile is warranted.

References

- 1. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid (433736-14-2) for sale [vulcanchem.com]

- 4. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. What is Benzoic Acid used for? [synapse.patsnap.com]

- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique structural features, combining a benzoic acid moiety with a benzyl ether, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development, with a focus on the biological activities of its derivatives as enzyme and signaling pathway inhibitors.

Chemical Structure and Properties

This compound, also known as 3-(phenylmethoxy)benzoic acid, is a solid crystalline substance at room temperature. Its core structure consists of a benzoic acid molecule where the hydroxyl group at the meta-position is substituted with a benzyloxy group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Phenylmethoxy)benzoic acid | [1] |

| CAS Number | 69026-14-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 133-137 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide. | |

| SMILES | O=C(O)c1cccc(OCc2ccccc2)c1 | [1] |

| InChI | InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide or benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the benzylation of substituted phenols.[2]

Materials:

-

3-Hydroxybenzoic acid

-

Benzyl bromide (or Benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily an intermediate, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The benzyloxy group can modulate the lipophilicity and binding interactions of the parent benzoic acid scaffold, leading to enhanced potency and selectivity for various biological targets.

Enzyme Inhibition

Derivatives of benzyloxybenzoic acid have been investigated as inhibitors of several classes of enzymes.

Table 2: Biological Activity of Benzyloxybenzoic Acid Derivatives

| Derivative Class | Target Enzyme/Pathway | Activity Metric | Value | Reference(s) |

| Benzyloxyphenyl-methylaminophenols | STAT3 Signaling Pathway | IC₅₀ | 1.38 - 7.71 µM | [3] |

| Benzoic Acid Derivatives | Acetylcholinesterase (AChE) | Kᵢ | 13.62 - 33.00 nM | [4] |

| Benzoic Acid Derivatives | Carbonic Anhydrases (hCAs) | Kᵢ | Varies with isoform | [4] |

| Isatin-based benzyloxybenzene derivatives | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.124 µM |

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Derivatives of benzyloxyphenyl compounds, structurally related to this compound, have been identified as potent inhibitors of the STAT3 signaling pathway.[3]

Diagram 2: STAT3 Signaling Pathway and Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a derivative.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as therapeutic agents, standardized in vitro assays are employed. Below is a representative protocol for an enzyme inhibition assay.

General Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[5]

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Eserine or Donepezil)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.

-

Add 20 µL of AChE solution.

-

-

Pre-incubation:

-

Incubate the plate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram 3: Workflow for an Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel therapeutic agents. The straightforward synthesis via Williamson ether synthesis allows for the accessible production of this scaffold. While the parent compound's biological activity is not extensively documented, its derivatives have demonstrated promising inhibitory effects against various enzymes and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential. This guide provides a foundational resource for researchers to synthesize, evaluate, and further develop this promising class of compounds.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzoic Acid from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-(benzyloxy)benzoic acid starting from benzoic acid. The synthesis is a multi-step process, with the initial formation of 3-hydroxybenzoic acid as a key intermediate. This guide will detail two primary pathways to this intermediate, followed by the final benzylation step. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for each key reaction.

Synthetic Pathways Overview

The synthesis of this compound from benzoic acid necessitates the introduction of a hydroxyl group at the meta position of the benzoic acid ring, which is then subsequently benzylated. Two principal routes for the synthesis of the crucial intermediate, 3-hydroxybenzoic acid, are outlined below.

Route A: Sulfonation and Alkali Fusion

This classic industrial method involves the sulfonation of benzoic acid to yield 3-sulfobenzoic acid, followed by an alkali fusion to replace the sulfonic acid group with a hydroxyl group.

Route B: Nitration, Reduction, and Diazotization

A common laboratory-scale approach, this route begins with the nitration of benzoic acid to 3-nitrobenzoic acid. The nitro group is then reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization reaction.

The final step in both pathways is the benzylation of the hydroxyl group of 3-hydroxybenzoic acid to form the desired product, this compound, typically via a Williamson ether synthesis.

Diagrams of Reaction Pathways

Route A: Sulfonation and Alkali Fusion Pathway

Caption: Overall reaction scheme for Route A.

Route B: Nitration, Reduction, and Diazotization Pathway

Caption: Overall reaction scheme for Route B.

Final Step: Benzylation of 3-Hydroxybenzoic Acid

Caption: Final benzylation step to yield the target product.

Quantitative Data Summary

| Reaction Step | Reactants | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Route A | ||||||

| Sulfonation | Benzoic Acid | Oleum | ~100 | 2h | Not Specified | [1] |

| Alkali Fusion | 3-Sulfobenzoic Acid | NaOH, then H₂SO₄ | 210-220 | 4-5h | Not Specified | [1][2] |

| Route B | ||||||

| Nitration | Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5 | 10-15 min | ~80 (crude) | [3][4] |

| Reduction | 3-Nitrobenzoic Acid | Zn or Mg powder, Hydrazine glyoxylate | Room Temp. | 30 min | 70 | |

| Diazotization & Hydrolysis | 3-Aminobenzoic Acid | NaNO₂, H₂SO₄, then heat | 0-5, then reflux | 5h | ~60 | [5] |

| Final Step | ||||||

| Benzylation | 3-Hydroxybenzoic Acid | Benzyl Bromide, K₂CO₃ | 68 | 48h | 89 | [6] |

Detailed Experimental Protocols

Route A: Sulfonation and Alkali Fusion

Step 1: Synthesis of 3-Sulfobenzoic Acid

-

Reaction Setup: In a suitable reactor, place 122 kg of benzoic acid.

-

Sulfonation: Under constant stirring, add 100 kg of oleum (fuming sulfuric acid).

-

Heating: Raise the temperature of the reaction mixture to approximately 100°C.

-

Reaction Time: Maintain the temperature and stirring for 2 hours to yield sodium 3-sulfobenzoate.[1]

Step 2: Synthesis of 3-Hydroxybenzoic Acid via Alkali Fusion

-

Transfer: Transfer the sulfonated mixture to an alkali melting pot.

-

Base Addition: Add 45 kg of solid sodium hydroxide.

-

Fusion: Increase the temperature until the mixture melts and react for 4 to 5 hours. This forms sodium m-carboxyphenate.

-

Acidification: After cooling, carefully add diluted sulfuric acid for acid hydrolysis to precipitate 3-hydroxybenzoic acid.[1]

-

Isolation: Filter the precipitate, wash with cold water, and dry.

Route B: Nitration, Reduction, and Diazotization

Step 1: Synthesis of 3-Nitrobenzoic Acid

-

Nitrating Mixture Preparation: In a small Erlenmeyer flask cooled in an ice/water/salt bath to 0°C or less, slowly add 1 mL of concentrated sulfuric acid to 0.67 mL of concentrated nitric acid for each gram of benzoic acid to be used.[4]

-

Reaction Mixture Preparation: In a separate large beaker, cool 2.5 mL of concentrated sulfuric acid per gram of benzoic acid to 0°C or less.

-

Addition of Benzoic Acid: Slowly add dry, solid benzoic acid (1.5-2 g) to the cold sulfuric acid, ensuring the temperature remains below 5°C.[4]

-

Nitration: Add the prepared nitrating mixture dropwise to the benzoic acid suspension, maintaining the temperature below 5°C.

-

Reaction Completion: After the addition is complete, continue stirring in the cold bath for another 10-15 minutes.[4]

-

Precipitation: Pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.

-

Isolation: Collect the precipitated 3-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and air dry.[4]

Step 2: Synthesis of 3-Aminobenzoic Acid

-

Reaction Setup: Prepare a suspension of 3-nitrobenzoic acid (0.01 mole) and zinc powder in a suitable solvent.

-

Reducing Agent: Prepare hydrazine glyoxylate by neutralizing equivalent moles of hydrazine hydrate and glyoxylic acid.

-

Reduction: Add the hydrazine glyoxylate solution to the stirred suspension of the nitro compound at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the catalyst.

-

Extraction: Extract the residue with chloroform or diethyl ether. Wash the organic layer with saturated sodium chloride solution and then water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure to obtain 3-aminobenzoic acid.

Step 3: Synthesis of 3-Hydroxybenzoic Acid

-

Diazotization: Prepare a stirred suspension of 3-aminobenzoic acid (36.5 mmol) in 1.0 M sulfuric acid (55 ml) at 0°C. Add a solution of sodium nitrite (38.3 mmol) in cold water.[5]

-

Hydrolysis: Remove the ice bath and heat the mixture under reflux for 5 hours.

-

Crystallization: Cool the reaction mixture to allow the 3-hydroxybenzoic acid to crystallize.

-

Isolation and Purification: Collect the solid by filtration and recrystallize from hot water to yield pure 3-hydroxybenzoic acid.[5]

Final Step: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (as a precursor, 12 mmol) in 50 ml of acetonitrile and reflux with potassium carbonate (58 mmol) for 30 minutes. (Note: This protocol starts from a dihydroxy- precursor but the benzylation step is analogous for 3-hydroxybenzoic acid).[6] A more direct approach would be to dissolve 3-hydroxybenzoic acid in a suitable solvent like DMF or acetone with a base.

-

Benzylation: Add benzyl bromide (24 mmol) to the reaction mixture and reflux at 68°C for 48 hours.[6]

-

Work-up: Evaporate the acetonitrile and pour the residual mixture into ice-cold water.

-

Isolation of Ester: The methyl ester of this compound will precipitate.

-

Hydrolysis (if starting from ester): Dissolve the obtained ester in ethanol, add potassium hydroxide, and reflux until the ester is hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The resulting precipitate of this compound is filtered, washed, dried, and can be recrystallized from ethanol.[6]

Safety Considerations

-

Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (sodium hydroxide) are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Nitration: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintain low temperatures and slow addition rates.

-

Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate safety precautions.

-

Solvents: Organic solvents used in these procedures are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

References

- 1. fvs.com.py [fvs.com.py]

- 2. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water | MDPI [mdpi.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 5. DE59301858D1 - Process for the preparation of 3-sulfobenzoic acid and its alkali salts - Google Patents [patents.google.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

An In-Depth Technical Guide to 3-(Benzyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid, with the IUPAC name 3-phenylmethoxybenzoic acid , is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds to provide insights into its potential applications in drug discovery and development. Spectroscopic data, essential for its characterization, are also presented.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3-phenylmethoxybenzoic acid | |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 69026-14-8 | [1] |

| Melting Point | 133-137 °C | [1] |

| Boiling Point | 408.8 °C at 760 mmHg | |

| Density | 1.222 g/cm³ | |

| Water Solubility | Insoluble | |

| Appearance | White to light yellow crystalline solid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, where the phenoxide of a hydroxybenzoic acid derivative reacts with a benzyl halide. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Materials:

-

3-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of the benzoic acid.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in ethyl acetate and washed successively with water and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram:

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl groups, typically in the range of 7.0-8.2 ppm. A singlet corresponding to the benzylic methylene (-CH₂-) protons would be expected around 5.1 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the seven aromatic carbons of the benzoic acid moiety and the seven carbons of the benzyl group. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 167-170 ppm). The benzylic carbon would appear around 70 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1680-1710 cm⁻¹. C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.[2][3][4][5][6]

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the benzyl group (-CH₂Ph, 91 Da).[7][8]

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is scarce, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects.

4.1. Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10] Some studies on benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity, although moving the benzoic acid group to the 3-position has been reported to diminish this activity in some scaffolds.[11] Further investigation is required to determine the specific Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

4.2. Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory effects.[12][13][14] Research on related compounds suggests that they may exert their anti-inflammatory action through the inhibition of key inflammatory mediators.[15][16][17] A plausible mechanism of action for benzyloxy-substituted benzoic acids could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[18][19][20]

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Benzoic acid derivatives may interfere with this pathway at various points, such as by inhibiting IKK activation or preventing NF-κB nuclear translocation.

Potential Anti-inflammatory Mechanism Diagram:

Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The presence of a carboxylic acid group allows for the formation of salts and esters, which can be used to modulate pharmacokinetic properties. The benzyloxy moiety provides a lipophilic character that can be important for cell membrane permeability.

Potential areas for further investigation include:

-

Synthesis of novel derivatives: The carboxylic acid and the aromatic rings provide multiple sites for chemical modification to create libraries of new compounds for biological screening.

-

Evaluation of antimicrobial and anti-inflammatory activity: Systematic screening of this compound and its derivatives against a panel of microbes and in various inflammatory models is warranted.

-

Structure-activity relationship (SAR) studies: Understanding how modifications to the structure of this compound affect its biological activity will be crucial for the rational design of more potent and selective drug candidates.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new therapeutic agents. While there is a need for more specific research into its biological properties, the information available for related compounds suggests that it may possess antimicrobial and anti-inflammatory activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The detailed synthetic protocol and discussion of potential biological mechanisms offer a starting point for further investigation into this promising chemical entity.

References

- 1. 3-Benzyloxybenzoic acid 97 69026-14-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Benzyloxybenzoic acid [webbook.nist.gov]

- 4. quora.com [quora.com]

- 5. Solved 4. The IR spectrum of benzoic acid is included on | Chegg.com [chegg.com]

- 6. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid [webbook.nist.gov]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 17. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-(Benzyloxy)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-(Benzyloxy)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₄H₁₂O₃, CAS No: 69026-14-8) is a carboxylic acid derivative with a molecular weight of 228.24 g/mol .[1] Its structure, featuring a polar carboxylic acid group and a non-polar benzyloxy group, dictates its solubility in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, addresses the limited availability of direct quantitative data, and offers a standardized experimental protocol for its determination.

Qualitative Solubility Profile

Based on its chemical structure, this compound is predicted to be insoluble in water but soluble in many common organic solvents.[2] The large, non-polar benzyloxy group and the phenyl ring reduce its affinity for highly polar solvents like water. Conversely, these non-polar moieties promote favorable interactions with organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar aprotic and protic organic solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molar Solubility (mol/L) |

| Methanol | 298.15 | 0.218 | 5.38 |

| Ethanol | 298.15 | 0.254 | 4.34 |

| Acetone | 298.15 | 0.357 | 4.86 |

| Ethyl Acetate | 298.15 | 0.286 | 2.80 |

| Acetonitrile | 298.15 | 0.198 | 3.76 |

| Toluene | 298.15 | 0.089 | 0.83 |

| Dichloromethane | 298.15 | 0.165 | 2.62 |

Note: The data for benzoic acid is compiled from various sources and should be used as a comparative reference. The solubility of this compound may differ due to the presence of the benzyloxy group.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This is a standard and reliable approach for obtaining quantitative solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the melting point of the solute (Melting point of this compound is 133-137 °C).

-

Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to dry the solid residue to a constant mass.

-

Cool the vial in a desiccator and weigh it on the analytical balance.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units. Here are the calculations for mole fraction and molarity:

-

Mass of solute (m_solute): (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent (m_solvent): (Mass of vial with solution) - (Mass of vial with dried solute)

-

Moles of solute (n_solute): m_solute / Molar mass of this compound

-

Moles of solvent (n_solvent): m_solvent / Molar mass of solvent

-

Mole fraction solubility (x₁): n_solute / (n_solute + n_solvent)

-

Molar solubility (mol/L): n_solute / Volume of filtered solution (L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

Technical Guide: Melting Point Determination of 3-(Benzyloxy)benzoic acid

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the determination of the melting point for 3-(Benzyloxy)benzoic acid. It includes a summary of reported data, a detailed experimental protocol, and workflow visualizations.

Introduction

This compound (CAS No: 69026-14-8; Molecular Formula: C₁₄H₁₂O₃) is a solid organic compound with a molecular weight of 228.24 g/mol .[1] The melting point is a fundamental physical property used to characterize a crystalline solid. It provides a crucial indicator of a compound's identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range at which the solid phase transitions to the liquid phase.[2][3] The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[3][4][5] This guide outlines the standard procedures and reported data for this compound.

Quantitative Data Presentation

The reported melting point for this compound varies slightly between suppliers. The data is summarized in the table below for easy comparison.

| Source/Supplier | Reported Melting Point (°C) | Purity / Assay |

| Sigma-Aldrich | 133 - 137 | 97% |

| Thermo Scientific | 132.0 - 138.0 | ≥97.5% (GC) |

| ChemBK | ~200 - 202 | Not Specified |

Note: The value reported by ChemBK is a significant outlier compared to major chemical suppliers and should be treated with caution.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method, using either a manual apparatus (e.g., Thiele tube) or a digital melting point apparatus.[2][3][4]

3.1 Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (clear point) are recorded. This range provides the melting point. A narrow range (≤ 2°C) is indicative of high purity.[5]

3.2 Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

This compound sample

-

3.3 Detailed Procedure

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat side of a spatula.[2][4]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3][4] Repeat until the sample is packed to a height of 2-3 mm.[4][6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Approximate Melting Point Determination (Fast Run): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute.[4] Record the approximate temperature at which the sample melts. This value will be used to guide the accurate determination. Allow the apparatus to cool to at least 20°C below this approximate point.[4]

-

Accurate Melting Point Determination (Slow Run): Insert a new, freshly prepared capillary tube. Rapidly heat the apparatus to a temperature approximately 20°C below the estimated melting point found in the fast run.[4] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heat source, and thermometer.[3]

-

Recording and Observation:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) when the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) when the last solid crystal melts, resulting in a completely clear liquid.[4]

-

The melting point is reported as the range T₁ - T₂.

-

-

Final Steps: Turn off the apparatus and allow it to cool. Properly discard the used capillary tubes. For highest accuracy, the determination should be repeated at least twice with fresh samples.[2][6]

Visualizations

4.1 Experimental Workflow

The logical flow for determining the melting point of this compound is outlined below.

Caption: Workflow for Melting Point Determination.

4.2 Synthesis Pathway

This compound can be synthesized via a Williamson ether synthesis, a common method for forming ethers. This provides context for the potential impurities that may be present in a sample.

Caption: Synthesis of this compound.

References

Spectroscopic and Structural Elucidation of 3-(Benzyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(Benzyloxy)benzoic acid, a valuable intermediate in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic signatures. The key data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 10.5-12.0 (s, 1H, -COOH) | 171.9 (-COOH) |

| 7.82 (dt, J = 7.7, 1.3 Hz, 1H) | 158.6 (C-O) |

| 7.71 (t, J = 1.9 Hz, 1H) | 136.3 (Ar-C) |

| 7.30-7.50 (m, 6H) | 130.8 (Ar-C) |

| 7.23 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H) | 129.7 (Ar-CH) |

| 5.15 (s, 2H, -CH₂-) | 128.8 (Ar-CH) |

| 128.4 (Ar-CH) | |

| 127.6 (Ar-CH) | |

| 123.1 (Ar-CH) | |

| 115.9 (Ar-CH) | |

| 70.4 (-CH₂-) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (Carboxylic Acid) |

| 1680-1710 | C=O stretch (Carboxylic Acid) |

| 1590, 1485, 1450 | C=C stretch (Aromatic) |

| 1200-1300 | C-O stretch (Carboxylic Acid & Ether) |

| 740, 695 | C-H bend (Aromatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid, a derivative of benzoic acid, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its synthesis is primarily achieved through the Williamson ether synthesis, a well-established method dating back to the mid-19th century. This guide details the experimental protocol for its preparation, presents its key physicochemical data in a structured format, and explores its application as a building block in the synthesis of bioactive molecules, including chromane derivatives.

Introduction

This compound, also known as 3-(phenylmethoxy)benzoic acid, is an aromatic carboxylic acid characterized by a benzyloxy group at the meta position of the benzoic acid scaffold. Its chemical structure lends itself to further functionalization, making it a valuable precursor in the synthesis of more complex molecules. While the parent compound, benzoic acid, has a long history, having been discovered in the 16th century, the specific history of the 3-benzyloxy derivative is not as well-documented.[1][2][3][4][5][6] This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [7] |

| Molar Mass | 228.24 g/mol | [7][8] |

| Melting Point | 133-137 °C | [7] |

| Boiling Point | 408.8 °C at 760 mmHg | [7] |

| Density | 1.222 g/cm³ | [7] |

| Water Solubility | Insoluble | [7] |

| Appearance | White to light yellow crystalline solid | [7] |

| CAS Number | 69026-14-8 | [7][8] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of a 3-hydroxybenzoic acid derivative reacts with a benzyl halide.

General Reaction Scheme

The synthesis typically proceeds by deprotonating the hydroxyl group of 3-hydroxybenzoic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of a benzyloxy-substituted benzoic acid derivative and represents a typical laboratory-scale preparation.[9]

Materials:

-

Methyl 3-hydroxybenzoate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Benzylation of Methyl 3-hydroxybenzoate

-

To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 3-(benzyloxy)benzoate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Step 2: Hydrolysis of Methyl 3-(benzyloxy)benzoate

-

Dissolve the purified methyl 3-(benzyloxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the solution at 55 °C for 3 hours or until the hydrolysis is complete (monitored by TLC).[9]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl.

-

The white precipitate of this compound that forms is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

History and Discovery

The history of benzoic acid itself is well-documented, with its discovery dating back to the 16th century through the dry distillation of gum benzoin.[1][2][3][4][5][6] However, the specific discovery and first synthesis of this compound are not clearly detailed in the surveyed historical and chemical literature. The Williamson ether synthesis, the primary method for its preparation, was developed by Alexander Williamson in 1850, which provides a temporal framework for when its synthesis became feasible.[10] It is likely that this compound was first prepared in the late 19th or early 20th century as chemists began to explore the derivatization of readily available aromatic compounds like 3-hydroxybenzoic acid. The lack of a prominent discovery narrative suggests it was likely synthesized as part of broader studies on ethers and benzoic acid derivatives rather than as a targeted discovery of a compound with known utility at the time.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various bioactive molecules. Its utility stems from the presence of both a carboxylic acid and a protected hydroxyl group, allowing for sequential and selective chemical transformations.

One area where benzyloxy-substituted benzoic acids and related structures have found application is in the synthesis of chromane derivatives.[9] Chromanes are a class of heterocyclic compounds that form the core structure of many natural products and have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12][13][14]

For instance, in the synthesis of certain chromane-based inhibitors of salicylate synthase in M. tuberculosis, a 3-(propargyloxy)-5-(benzyloxy)benzoic acid methyl ester was utilized as a key intermediate.[9] This highlights the role of the benzyloxy group as a protecting group for a phenolic hydroxyl, which can be removed at a later stage of the synthesis to yield the desired bioactive molecule.

While direct links to currently marketed blockbuster drugs are not prominently documented, the use of this compound and its isomers as intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, bazedoxifene, and ospemifene has been explored in the broader chemical literature, although it may not be the primary industrial route.[15][16][17][18][19][20][21][22][23][24][25][26][27][28] The core structure of many SERMs contains substituted phenolic moieties, and the benzyloxy group can serve as a convenient protecting group during the construction of the molecular scaffold.

The general signaling pathway for SERMs involves their interaction with estrogen receptors (ERα and ERβ). The binding of a SERM to the estrogen receptor can induce a conformational change that recruits different co-activator or co-repressor proteins compared to estrogen, leading to tissue-selective agonist or antagonist effects.

Caption: Logical relationship from this compound to cellular response.

Conclusion

This compound is a synthetically useful organic compound with well-characterized physicochemical properties. While the historical details of its discovery are not prominent, its synthesis via the Williamson ether synthesis is a standard and reliable method. Its primary role in the scientific and pharmaceutical landscape is that of a versatile intermediate, enabling the construction of more complex and biologically active molecules. Further research into its applications may uncover its role in the synthesis of novel therapeutic agents, underscoring the importance of such fundamental building blocks in drug discovery and development.

References

- 1. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. redox.com [redox.com]

- 5. Benzoic acid (C₆H₆COOH) [ir.ua.edu]

- 6. acs.org [acs.org]

- 7. chembk.com [chembk.com]

- 8. 69026-14-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 10. dspace.uevora.pt [dspace.uevora.pt]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 14. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 15. jocpr.com [jocpr.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmtech.com [pharmtech.com]

- 18. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 19. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

- 21. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 22. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. medkoo.com [medkoo.com]

- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 28. Ethinylandrostenediol - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 3-(Benzyloxy)benzoic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(benzyloxy)benzoic acid, a valuable building block in organic synthesis and drug discovery. The described method is a reliable two-step procedure involving the benzylation of methyl 3-hydroxybenzoate followed by the hydrolysis of the resulting ester.

Introduction

This compound and its derivatives are important intermediates in the preparation of various biologically active molecules. The presence of the benzyl ether provides a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions. The carboxylic acid functionality allows for further modifications, such as amide bond formation. The following protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale preparation.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is benzylated using benzyl bromide in the presence of a weak base, potassium carbonate, in acetone.

-

Ester Hydrolysis: The methyl ester of the resulting methyl 3-(benzyloxy)benzoate is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (Step 1) | Methyl 3-hydroxybenzoate | |

| Reagents (Step 1) | Benzyl bromide, Potassium carbonate | |

| Solvent (Step 1) | Acetone | [1] |

| Reaction Time (Step 1) | 6 - 8 hours | [1] |

| Reaction Temperature (Step 1) | Reflux | [1] |

| Intermediate | Methyl 3-(benzyloxy)benzoate | |

| Reagents (Step 2) | Sodium hydroxide, Hydrochloric acid | [2][3] |

| Solvent (Step 2) | Methanol/Water | [2] |

| Reaction Time (Step 2) | 4 hours | [4] |

| Reaction Temperature (Step 2) | Reflux | [4] |

| Final Product | This compound | |

| Typical Yield | Not explicitly found for the full two-step process | |

| Melting Point | 133-137 °C | |

| Appearance | White solid | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| ¹H NMR (DMSO-d₆, 60 MHz), δ (ppm) | 12.9 (bs, 1H, COOH), 7.6-7.1 (m, 8H, Ar-H), 5.1 (s, 2H, OCH₂) | [5] |

| ¹³C NMR | Specific data for this compound not found. | |

| FTIR | Characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H and C=C stretches are expected. |

Experimental Protocols

Step 1: Synthesis of Methyl 3-(benzyloxy)benzoate

This procedure is adapted from a general method for the etherification of hydroxybenzoic acid derivatives.[1]

Materials:

-

Methyl 3-hydroxybenzoate

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(benzyloxy)benzoate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure is based on general methods for the hydrolysis of benzoate esters.[2][4]

Materials:

-

Crude methyl 3-(benzyloxy)benzoate from Step 1

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Beaker

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

Dissolve the crude methyl 3-(benzyloxy)benzoate from Step 1 in a mixture of methanol and a 10% aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture to reflux and maintain for approximately 4 hours.

-

After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and transfer to a beaker.

-

Cool the solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the precipitation of a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Dry the purified product under vacuum.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the synthesis of this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

Application Notes and Protocols: 3-(Benzyloxy)benzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Benzyloxy)benzoic acid as a versatile pharmaceutical intermediate. This document details its chemical properties, key applications in the synthesis of bioactive molecules, and detailed experimental protocols for its utilization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key properties are summarized in the table below, making it a stable and useful building block in organic synthesis.

| Property | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Melting Point | 133-137 °C |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water. |

| CAS Number | 69026-14-8 |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and anti-infective drugs. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps to reveal the active pharmacophore.

This compound is a key precursor for the synthesis of 3-amide-5-aryl benzoic acid derivatives, which have been identified as potent antagonists of the P2Y14 receptor.[1] The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making its antagonists promising candidates for treating inflammatory diseases.

The general synthetic strategy involves the conversion of this compound into a 3-amino derivative, followed by amide coupling with a suitable carboxylic acid to introduce the desired side chain. The benzyl group can be removed in the final steps to yield the active pharmaceutical ingredient.

Signaling Pathway of P2Y14 Receptor

Activation of the Gi-coupled P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, ultimately modulating inflammatory responses.

Derivatives of this compound are utilized in the synthesis of chromane-based compounds, which have shown promising activity as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI).[2] MbtI is a key enzyme in the biosynthetic pathway of mycobactins, which are essential for iron acquisition by the bacterium. Inhibition of this enzyme effectively starves the bacteria of iron, halting their growth.

The synthesis involves multiple steps where the benzyloxybenzoic acid core is modified and ultimately cyclized to form the chromane scaffold.

Experimental Workflow: Synthesis of P2Y14 Antagonist Precursor

The following diagram illustrates a plausible workflow for the synthesis of a key intermediate for P2Y14 receptor antagonists starting from 3-hydroxybenzoic acid.

Experimental Protocols